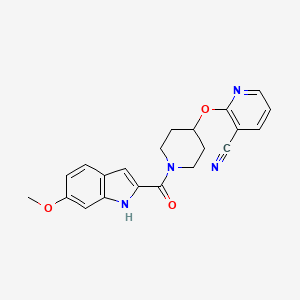
2-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .
Mecanismo De Acción
Target of Action
The compound, also known as 2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound may have a wide range of molecular and cellular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is its high potency and selectivity for this compound inhibition. This makes it a valuable tool for studying the role of this compound in a variety of cellular processes. However, there are also some limitations to its use in lab experiments. For example, the complex synthesis process and high cost of this compound may limit its availability for some research groups.
Direcciones Futuras
There are many potential future directions for research on 2-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile. One area of interest is the development of more potent and selective this compound inhibitors that can be used in cancer treatment. Another potential direction is the investigation of the role of this compound in other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its efficacy.
Métodos De Síntesis
The synthesis of 2-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves a multi-step process that requires expertise in organic chemistry. The starting materials are commercially available, and the synthesis involves a series of reactions that include the use of reagents such as sodium hydride, triethylamine, and acetic anhydride. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by blocking the activity of this compound, which is often overexpressed in cancer cells. Other potential applications include the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the prevention of cardiovascular disease.
Propiedades
IUPAC Name |
2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-27-17-5-4-14-11-19(24-18(14)12-17)21(26)25-9-6-16(7-10-25)28-20-15(13-22)3-2-8-23-20/h2-5,8,11-12,16,24H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQXNXJYTFJMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



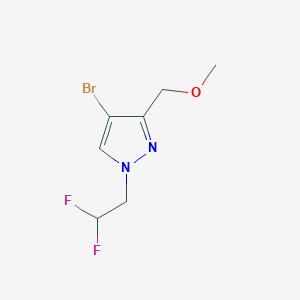

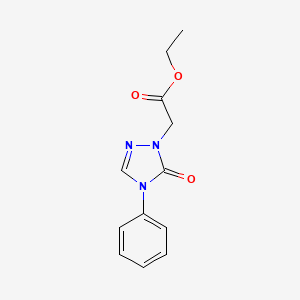
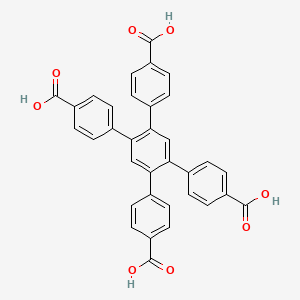

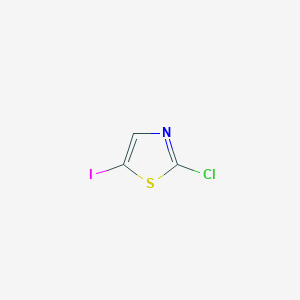
![[2-(Methylamino)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2947066.png)
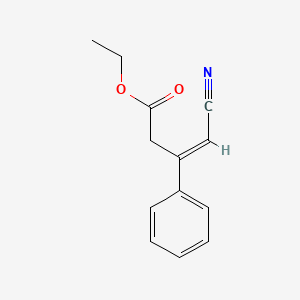
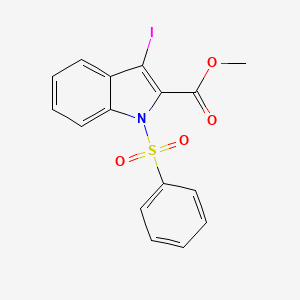
![methyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2947072.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2947075.png)